molecular formula C5H7ClN2O2 B1362495 3-(2-Chloroethyl)imidazolidine-2,4-dione CAS No. 90124-69-9

3-(2-Chloroethyl)imidazolidine-2,4-dione

Cat. No. B1362495
CAS RN: 90124-69-9
M. Wt: 162.57 g/mol
InChI Key: MYTSAKIZDHFOMB-UHFFFAOYSA-N
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Description

“3-(2-Chloroethyl)imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 90124-69-9 . It has a molecular weight of 162.58 . The IUPAC name for this compound is 3-(2-chloroethyl)-2,4-imidazolidinedione .


Molecular Structure Analysis

The molecule consists of 7 Hydrogen atoms, 5 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom . The InChI Code is 1S/C5H7ClN2O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10) .

Scientific Research Applications

Antiviral Therapy

This compound has been mentioned in US patents for its potential in treating enterovirus infections. The synthesis methods described could be pivotal in developing new antiviral drugs .

Antiepileptic Treatment

Derivatives of imidazolidine-2,4-dione, such as phenytoin, are known for their use in treating sudden epileptic illnesses. This suggests that 3-(2-Chloroethyl)imidazolidine-2,4-dione could also be explored for similar neurological applications .

Asymmetric Catalysis

Imidazolidine derivatives are used as chiral auxiliaries and ligands in asymmetric catalysis. This application is crucial for producing enantiomerically pure substances in pharmaceuticals .

Antifungal Activity

Metal complexes with heterocyclic thione ligands, which include imidazolidine derivatives, have shown antifungal properties. This indicates a potential use of 3-(2-Chloroethyl)imidazolidine-2,4-dione in developing antifungal agents .

Synthetic Strategies

The compound’s structure allows for diverse synthetic strategies, including Knoevenagel condensation and Bucherer–Berg modifications. These methods are essential for creating larger homologous molecules with potential biological activities .

Therapeutic Areas

Imidazolidine derivatives have found applications across various therapeutic areas. While specific uses for 3-(2-Chloroethyl)imidazolidine-2,4-dione are not detailed, its structural similarity to other active compounds suggests a broad potential for research into therapeutic applications .

Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2 … Two- and three-directional synthesis by 3–7CRs of novel … - Springer Two- and three-directional synthesis by 3–7CRs of novel …

properties

IUPAC Name

3-(2-chloroethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTSAKIZDHFOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305217
Record name 3-(2-chloroethyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)imidazolidine-2,4-dione

CAS RN

90124-69-9
Record name NSC169790
Source DTP/NCI
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Record name 3-(2-chloroethyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-chloroethyl)imidazolidine-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What methods were employed to understand the decomposition mechanisms of 3-(2-Chloroethyl)imidazolidine-2,4-dione?

A1: The research article focuses on utilizing Vacuum Pyrolysis to gain insights into the decomposition mechanisms of 3-(2-Chloroethyl)imidazolidine-2,4-dione and related derivatives []. This technique helps researchers understand the thermal stability and breakdown pathways of these compounds at high temperatures under reduced pressure.

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